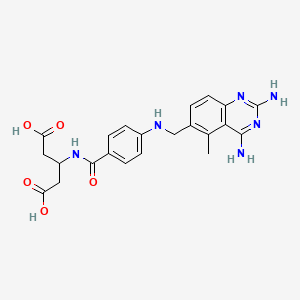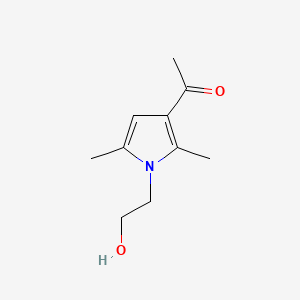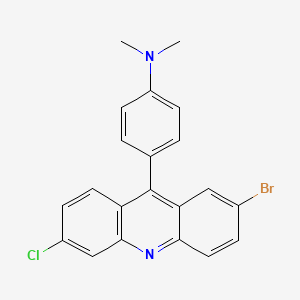
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid is a complex organic compound with a unique structure that includes a purine base and an ethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid involves multiple steps, starting with the preparation of the purine base and subsequent attachment of the ethylthio group. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the reactions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve continuous flow processes and the use of advanced reactors to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Applications De Recherche Scientifique
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The purine base allows it to interact with nucleic acids and enzymes, potentially affecting various biological processes. The ethylthio group may also play a role in modulating its activity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(6-purinyl)glutathione: This compound shares a similar purine base but has different functional groups attached.
Glycine, L-γ-glutamyl-S-1H-purin-6-yl-L-cysteinyl-: Another compound with a purine base but different side chains and functional groups.
Uniqueness
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid is unique due to its specific combination of a purine base and an ethylthio group. This unique structure gives it distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C11H15N5O2S |
|---|---|
Poids moléculaire |
281.34 g/mol |
Nom IUPAC |
(2S)-4-ethylsulfanyl-2-(7H-purin-6-ylamino)butanoic acid |
InChI |
InChI=1S/C11H15N5O2S/c1-2-19-4-3-7(11(17)18)16-10-8-9(13-5-12-8)14-6-15-10/h5-7H,2-4H2,1H3,(H,17,18)(H2,12,13,14,15,16)/t7-/m0/s1 |
Clé InChI |
NDSHFPKXDZUGAP-ZETCQYMHSA-N |
SMILES isomérique |
CCSCC[C@@H](C(=O)O)NC1=NC=NC2=C1NC=N2 |
SMILES canonique |
CCSCCC(C(=O)O)NC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


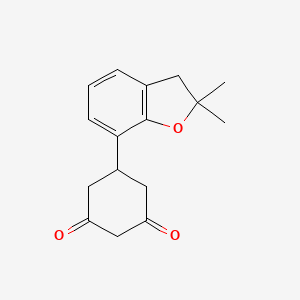

![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
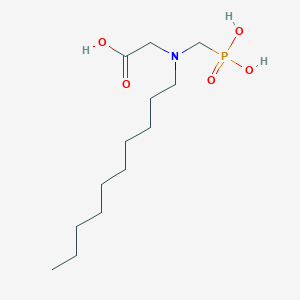
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
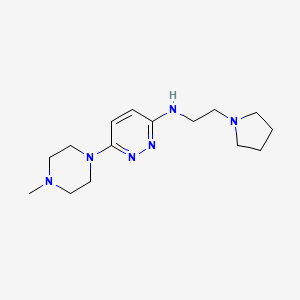
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
